2-(Trifluoromethyl)thiazole-4-carboxamide
Overview
Description
“2-(Trifluoromethyl)thiazole-4-carboxamide” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates and yields moderate to good results .Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involving 2-trifluoromethyl thiazoles are primarily based on the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction is versatile and can accommodate various substituted pyridinium 1,4-zwitterionic thiolates .Scientific Research Applications
Anticancer Activity
2-(Trifluoromethyl)thiazole-4-carboxamide and its derivatives have been investigated for their potential anticancer properties. The synthesis and evaluation of novel thiazole-5-carboxamide derivatives showed significant anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. Among the tested compounds, some derivatives displayed moderate activity, indicating the potential of thiazole carboxamide compounds in cancer therapy (Cai et al., 2016).
Fungicidal Activity
Thiazole carboxamides have also been explored for their fungicidal properties. A series of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides were synthesized and evaluated for their fungicidal activity against Pellicularia sasakii. The inhibition rates of these compounds were found to be between 72.60%-91.78% under certain concentrations, indicating their potential as effective fungicides (Wei, 2012).
Synthetic Process Studies
The compound has been a subject of interest in studying synthetic processes. Research on the synthetic process of novel fungicides like Thifuzamide involved the use of 2-(Trifluoromethyl)thiazole-4-carboxamide as an intermediate. The study highlights the compound's role in the synthesis of commercially significant fungicides, showcasing its importance in the agricultural sector (An-chang, 2012).
Biological Evaluation
The compound and its derivatives have been part of extensive biological evaluation studies. One such study involved the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. The biological activities of these compounds, especially their toxic effects on C. elegans, were investigated, indicating their potential in biological and medical applications (Donohue et al., 2002).
properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-2(1-12-4)3(9)11/h1H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOOKWTHBDCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)thiazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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